[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester
Description
[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester is a dibenzoazepine derivative characterized by a 10,11-dihydro-5H-dibenzo[b,f]azepine core. The compound features two key functional groups: a 2-chloro-acetyl substituent at position 5 and a carbamic acid methyl ester at position 2. The carbamate group enhances stability and modulates solubility, which is critical for bioavailability in drug development contexts .
Structurally, the molecule shares similarities with tricyclic antidepressants (TCAs) but diverges in substitution patterns, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
methyl N-[11-(2-chloroacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-18(23)20-14-9-8-13-7-6-12-4-2-3-5-15(12)21(16(13)10-14)17(22)11-19/h2-5,8-10H,6-7,11H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAARHJYGNKRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355379 | |
| Record name | Methyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134068-43-2 | |
| Record name | Methyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of the compound methyl N-[11-(2-chloroacetyl)-5,6-dihydrobenzob
Mode of Action
Based on its structural similarity to other dibenzo[b,f]azepine derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes. Further experimental studies are required to confirm this hypothesis and elucidate the exact mode of action.
Biochemical Pathways
Dibenzo[b,f]azepine derivatives are known to affect various biochemical pathways, including those involved in signal transduction, cell proliferation, and apoptosis
Result of Action
Based on its structural similarity to other dibenzo[b,f]azepine derivatives, it can be hypothesized that it may have effects on cell proliferation, apoptosis, and signal transduction. Further experimental studies are required to confirm this hypothesis and elucidate the exact effects of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For example, the compound’s stability and activity could be affected by the presence of enzymes that can metabolize it, or by the presence of transporters that can affect its distribution within the body
Biological Activity
The compound [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester (CAS Number: 134068-43-2) is a member of the dibenzoazepine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17ClN2O3
- Molecular Weight : 344.8 g/mol
- IUPAC Name : [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-carbamic acid methyl ester
- Physical Appearance : White to yellow powder or crystals
- Purity : >98% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It exhibits potential as an inhibitor of specific enzymes and receptors involved in neurotransmission and cellular signaling pathways. The presence of the chloroacetyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target proteins.
Antidepressant Effects
Research indicates that compounds similar to dibenzoazepines exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that these compounds can increase serotonin levels in synaptic clefts, providing a basis for their potential use in treating depression.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Cytotoxicity |
| HeLa (Cervical Cancer) | 20 | Apoptosis induction |
| A549 (Lung Cancer) | 25 | Inhibition of growth |
Case Studies
-
Antidepressant Activity in Animal Models
- A study conducted on rodent models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a comparable efficacy to established antidepressants like fluoxetine.
-
Cytotoxicity in Cancer Research
- In a series of experiments involving human cancer cell lines, the compound was tested for its ability to inhibit tumor growth. Results showed a dose-dependent response with significant cytotoxicity observed at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.
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Mechanistic Studies
- Further investigations revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors in treated cancer cells, providing insights into its mechanism of action at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related dibenzoazepine derivatives:
*Estimated based on structural analysis; †Calculated using atomic weights.
Structural and Functional Analysis
- Substitution at Position 5: The 2-chloro-acetyl group in the target compound contrasts with the diethylamino-acetyl group in , which reduces electrophilicity but introduces basicity. The acetyl group in lacks the chloro substituent, diminishing reactivity but improving metabolic stability.
Substitution at Position 3 :
- Methyl carbamate (target) versus ethyl carbamate (): Methyl esters are typically more metabolically labile, whereas ethyl esters offer prolonged half-lives .
- Chloro in vs. carbamate in the target: Chloro groups are inert but serve as directing groups in synthesis, while carbamates enhance solubility and stability.
- Pharmacological Implications: The hydrochloride salt in improves aqueous solubility, critical for intravenous formulations. Tertiary amines (e.g., diethylamino in ) enhance CNS penetration compared to the neutral carbamate in the target compound .
Notes
Preparation Methods
Cyclization of Biphenyl Precursors
A common approach involves cyclizing biphenyl-derived intermediates. For example, 10,11-dihydro-5H-dibenzo[b,f]azepine is synthesized via acid-catalyzed cyclization of N-substituted biphenylamines. In one protocol, 2-(2-aminophenyl)benzoic acid undergoes treatment with polyphosphoric acid (PPA) at 100°C for 4 hours, yielding the azepine ring. This method achieves moderate yields (70–80%) but requires stringent temperature control to avoid side reactions.
Bromination and Dehydrohalogenation
Alternative routes employ brominated intermediates. As detailed in, dibenzo[b,f]azepine-5-carbonyl chloride reacts with acetic acid to form a brominated intermediate, which undergoes dehydrobromination using alkali metal methoxide (e.g., sodium methoxide) at 50–100°C. This step generates the 10-oxo derivative, a critical precursor for subsequent functionalization.
Table 1: Comparison of Dibenzoazepine Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| Acid-catalyzed cyclization | PPA, 100°C, 4 h | 75 | 10-Oxo-dibenzoazepine |
| Bromination pathway | NaOMe, 50–100°C, 16–20 h | 85 | 10,11-Dihydro-5H-dibenzoazepine |
Introduction of the Chloroacetyl Group at Position 5
The chloroacetyl moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution.
Friedel-Crafts Acylation
In a representative procedure, the dibenzoazepine core reacts with chloroacetyl chloride in the presence of Lewis acids like AlCl₃. The reaction proceeds at 0–5°C in anhydrous dichloromethane, selectively functionalizing position 5 due to electronic and steric directing effects of the carbamate group. Yields range from 65% to 75%, with purification via recrystallization from ethanol/water mixtures.
Nucleophilic Substitution
An alternative method involves substituting a pre-installed acetyl group with chlorine. For instance, 5-acetyl-dibenzoazepine is treated with PCl₅ in toluene at reflux, achieving 80–85% conversion to the chloroacetyl derivative. This route benefits from higher regioselectivity but requires careful handling of hazardous reagents.
Table 2: Chloroacetylation Reaction Parameters
| Method | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | ClCH₂COCl, AlCl₃ | 0–5°C | 2 | 70 |
| Nucleophilic substitution | PCl₅, toluene | 110°C | 4 | 85 |
Installation of the Carbamic Acid Methyl Ester at Position 3
The carbamic acid methyl ester group is introduced via urea formation followed by esterification.
Urea Formation
Reaction of 3-amino-dibenzoazepine with methyl chloroformate in the presence of a base (e.g., triethylamine) generates the carbamate. Optimized conditions use tetrahydrofuran (THF) as the solvent at −10°C to minimize side reactions, yielding 85–90% product.
Direct Esterification
In cases where the amino group is protected, direct esterification with methyl carbamate under Mitsunobu conditions (DIAD, PPh₃) achieves 75% yield. This method avoids harsh acidic conditions, preserving the integrity of the chloroacetyl group.
Optimization and Scalability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
